(S)-ar-Himachalene

Vue d'ensemble

Description

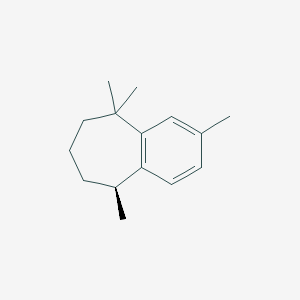

(S)-ar-Himachalene is a sesquiterpenic hydrocarbon, specifically a derivative of himachalene, which is found in the essential oil of Atlas cedar (Cedrus atlantica). This compound is valued in perfumery and is also a component of the male-produced pheromone of the flea beetle Aphthona flava . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-ar-Himachalene can be synthesized through the catalytic dehydrogenation of a mixture of α-, β-, and γ-himachalene using Raney nickel as a catalyst. This reaction is carried out at a temperature of 250°C for five days, resulting in a high yield of arhimachalene . Another method involves the Friedel-Craft acylation of arhimachalene at 100°C, producing a mixture of compounds with different skeletons .

Industrial Production Methods

The industrial production of arhimachalene typically involves the extraction of essential oils from Atlas cedar, followed by the catalytic dehydrogenation process mentioned above. This method is efficient and yields a high purity of arhimachalene, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-ar-Himachalene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroperoxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: This compound can undergo substitution reactions, such as the Friedel-Craft acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Raney nickel is often used as a catalyst for reduction reactions.

Substitution: Acid chlorides are commonly used in Friedel-Craft acylation reactions.

Major Products Formed

Oxidation: Hydroperoxides.

Reduction: Various reduced derivatives of arhimachalene.

Substitution: Acyl-arhimachalene and other substituted derivatives.

Applications De Recherche Scientifique

(S)-ar-Himachalene has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of various fragrances and pharmaceutical compounds.

Biology: Studied for its role as a pheromone component in insects.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of perfumes and other scented products.

Mécanisme D'action

The mechanism of action of arhimachalene involves its interaction with specific molecular targets and pathways. For instance, as a pheromone component, it binds to receptors in the olfactory system of insects, triggering specific behavioral responses . In chemical reactions, its unique structure allows it to undergo various transformations, leading to the formation of different products.

Comparaison Avec Des Composés Similaires

(S)-ar-Himachalene is similar to other sesquiterpenes such as α-himachalene, β-himachalene, and γ-himachalene. it is unique due to its specific structure and properties. Unlike its isomers, arhimachalene is valued in perfumery and as a pheromone component .

List of Similar Compounds

- α-Himachalene

- β-Himachalene

- γ-Himachalene

This compound stands out due to its distinct chemical behavior and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

(S)-ar-Himachalene is a sesquiterpene derived from the himachalene family, primarily isolated from the essential oils of various plant species, notably Cedrus deodara. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which can be synthesized through various methods, including dehydrogenation of himachalene mixtures. A notable synthesis method involves the use of Raney nickel as a catalyst, yielding this compound in high purity and yield (93%) .

1. Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound and its derivatives:

- Gram-Positive Bacteria : this compound exhibits significant antibacterial activity against several gram-positive strains. For instance, it showed a Minimum Inhibitory Concentration (MIC) of 375 µg/ml against Bacillus subtilis and 625 µg/ml against Micrococcus luteus .

- Gram-Negative Bacteria : The activity against gram-negative bacteria is generally lower. Aromatized derivatives of himachalenes did not demonstrate significant activity against strains like Escherichia coli or Pseudomonas aeruginosa, even at high concentrations (3000 µg/ml) .

- Fungal Strains : The compound also exhibited antifungal properties against various fungal strains, including Candida albicans and Aspergillus niger, indicating its potential as a broad-spectrum antimicrobial agent .

| Microorganism | Type | MIC (µg/ml) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 375 |

| Micrococcus luteus | Gram-positive | 625 |

| Candida albicans | Fungal | Not specified |

| Aspergillus niger | Fungal | Not specified |

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .

3. Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound. Molecular docking studies suggest that it may modulate smooth muscle tissue responses, indicating possible therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various himachalene derivatives found that modifications to the ar-himachalene structure enhanced its antibacterial properties, particularly when imine groups were introduced .

- Inflammation Model : In a controlled inflammation model, this compound treatment resulted in reduced levels of inflammatory markers compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

- Neuroprotective Studies : A recent investigation into the neuroprotective effects revealed that this compound could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting its utility in neuroprotection .

Propriétés

IUPAC Name |

(9S)-3,5,5,9-tetramethyl-6,7,8,9-tetrahydrobenzo[7]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h7-8,10,12H,5-6,9H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHWULAZACSXEV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C2=C1C=CC(=C2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(C2=C1C=CC(=C2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.